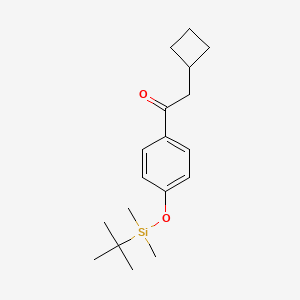
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclobutylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclobutylethan-1-one is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenyl ring, which is further connected to a cyclobutyl ethanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclobutylethan-1-one typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclobutylethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The carbonyl group in the ethanone moiety can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The TBDMS group can be cleaved under acidic conditions or using fluoride ions from reagents like tetra-n-butylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: TBAF in tetrahydrofuran (THF), acetic acid/water mixture
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols from the reduction of the carbonyl group.
Substitution: Regeneration of the phenolic hydroxyl group from the cleavage of the TBDMS group.
Wissenschaftliche Forschungsanwendungen
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclobutylethan-1-one has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Could be used in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Wirkmechanismus
The mechanism of action of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclobutylethan-1-one primarily involves the protection of the phenolic hydroxyl group. The TBDMS group provides steric hindrance and electronic effects that prevent unwanted reactions at the hydroxyl site. The cleavage of the TBDMS group is facilitated by nucleophilic attack, leading to the formation of a pentavalent silicon intermediate and subsequent release of the free hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((Tert-butyldimethylsilyl)oxy)methyl)aniline
- 4-(tert-Butyldimethylsilyl)oxy-1-butanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclobutylethan-1-one is unique due to its combination of a cyclobutyl ethanone moiety with a TBDMS-protected phenyl ring. This structure provides specific reactivity and stability characteristics that are advantageous in selective organic synthesis and protection strategies .
Eigenschaften
Molekularformel |
C18H28O2Si |
|---|---|
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-cyclobutylethanone |
InChI |
InChI=1S/C18H28O2Si/c1-18(2,3)21(4,5)20-16-11-9-15(10-12-16)17(19)13-14-7-6-8-14/h9-12,14H,6-8,13H2,1-5H3 |
InChI-Schlüssel |
VLVIQNUQQOUCRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)CC2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


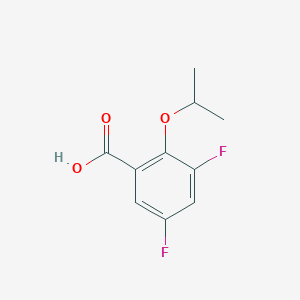
![Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate](/img/structure/B13041190.png)
![2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13041197.png)
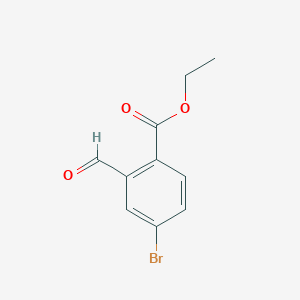
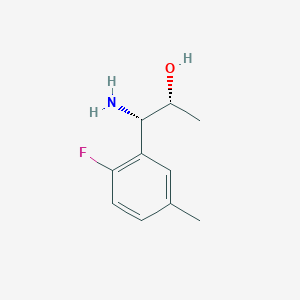
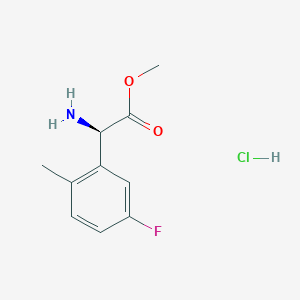

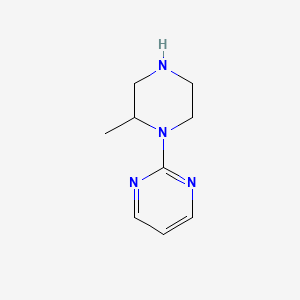
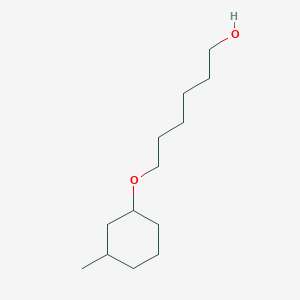
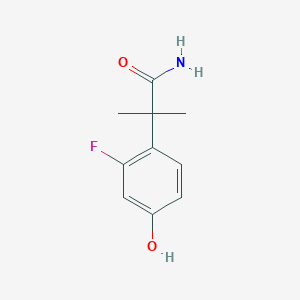
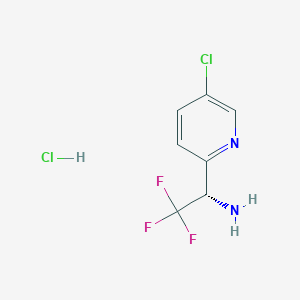
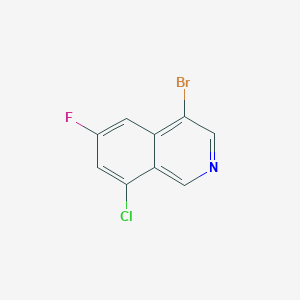

![4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B13041283.png)
